![molecular formula C13H8N4S B1328216 2-(1H-benzimidazol-2-ylthio)nicotinonitrile CAS No. 1019473-54-1](/img/structure/B1328216.png)
2-(1H-benzimidazol-2-ylthio)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzimidazol-2-ylthio)nicotinonitrile is a biochemical compound used for proteomics research . It has a molecular formula of C13H8N4S and a molecular weight of 252.3 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(1H-benzimidazol-2-ylthio)nicotinonitrile consists of a benzene ring fused to an imidazole ring . The presence of –C=N– (3 o amine) and –C-NH– (2 o amine) groups is suggested by the appearance of IR stretching 1372–1321 cm −1 and 1338–1302 cm −1 of synthesized compound’s spectral data respectively .Physical And Chemical Properties Analysis
2-(1H-benzimidazol-2-ylthio)nicotinonitrile has a molecular formula of C13H8N4S and a molecular weight of 252.3 g/mol . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its in vitro antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. The studies suggest potential for developing new antimicrobial agents .
Antitubercular Activity
Research has also been conducted on the antitubercular properties of this compound. It shows promise in the fight against tuberculosis, a significant global health issue .
Anticancer Activity
Another critical area of application is in anticancer research . The compound has been synthesized and assessed for its in vitro anticancer activity, indicating potential use in cancer treatment strategies .
Tubulin Polymerization
The compound has shown effects on tubulin polymerization , which is a vital process in cell division. This suggests possible applications in developing treatments for diseases related to cell proliferation .
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXSKXDCOLPEPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylthio)nicotinonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.